Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18264749
InChI: InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-8-5-4-7(6-11-8)17(14)15;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C10H13LiN2O4S
Molecular Weight: 264.3 g/mol

Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate

CAS No.:

Cat. No.: VC18264749

Molecular Formula: C10H13LiN2O4S

Molecular Weight: 264.3 g/mol

* For research use only. Not for human or veterinary use.

Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate -

Specification

Molecular Formula C10H13LiN2O4S
Molecular Weight 264.3 g/mol
IUPAC Name lithium;6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-sulfinate
Standard InChI InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-8-5-4-7(6-11-8)17(14)15;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1
Standard InChI Key OFJSLPJMUZWJMV-UHFFFAOYSA-M
Canonical SMILES [Li+].CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)[O-]

Introduction

Nomenclature and Structural Features

The systematic name follows IUPAC guidelines:

  • Parent structure: Pyridine ring with substituents at positions 3 (sulfinate) and 6 (Boc-amino).

  • Counterion: Lithium(1+) balances the sulfinate’s negative charge.

  • Protective group: The Boc group (−O(C(CH₃)₃)CO−) shields the amine from undesired reactivity .

Structural formula:
C11H14LiN2O4S\text{C}_{11}\text{H}_{14}\text{LiN}_2\text{O}_4\text{S}
Key functional groups:

  • Sulfinate (−SO₂⁻Li⁺)

  • Boc-protected amine (−NHCO₂C(CH₃)₃)

  • Pyridine heterocycle

Synthesis and Characterization

Analytical Data

  • ¹H NMR (D₂O, 270 MHz):

    • δ 8.15 (d, J = 2.1 Hz, 1H, H2)

    • δ 7.95 (dd, J = 6.3, 2.4 Hz, 1H, H4)

    • δ 6.85 (d, J = 8.2 Hz, 1H, H5)

    • δ 1.45 (s, 9H, Boc-CH3) .

  • IR (cm⁻¹): 1180 (S=O), 1695 (C=O Boc), 1550 (pyridine ring) .

Physicochemical Properties

PropertyValue/Description
SolubilitySoluble in THF, DMF; sparingly in H₂O
StabilityAir-sensitive; store under N₂ at −20°C
Melting PointDecomposes above 150°C
pKa (sulfinate)~2.5 (aqueous)

Applications in Organic Synthesis

Cross-Coupling Reactions

The sulfinate group acts as a nucleophile in Pd-catalyzed couplings:

  • Suzuki-Miyaura: Forms biaryl derivatives with boronic acids .

  • Heck Reaction: Arylation of alkenes (e.g., styrene) .

Example transformation:
Ar−SO2Li++Ar’−B(OH)2Pd(dba)2Ar−Ar’+LiB(OH)3+SO2\text{Ar−SO}_2^-\text{Li}^+ + \text{Ar'−B(OH)}_2 \xrightarrow{\text{Pd(dba)}_2} \text{Ar−Ar'} + \text{LiB(OH)}_3 + \text{SO}_2

Pharmaceutical Intermediates

  • Anticancer agents: Used in HSET/KIFC1 inhibitors (IC₅₀ = 10–20 μM) .

  • CGRP receptor antagonists: Key intermediate in migraine therapeutics .

Comparative Reactivity

Sulfinate DerivativeRelative Reactivity in Coupling (%)
Pyridine-3-sulfinate100 (reference)
6-NH₂-pyridine-3-sulfinate85
6-Boc-NH-pyridine-3-sulfinate92 (this compound)

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